molecular formula C5H7N3O B6248302 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 2751702-10-8

1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B6248302
CAS No.: 2751702-10-8
M. Wt: 125.1
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Description

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde (C₅H₇N₃O; molecular weight: 125.13 g/mol) is a substituted 1,2,4-triazole derivative featuring an ethyl group at the N1 position and a carbaldehyde group at the C3 position of the triazole ring. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds and participating in π-π interactions, making it valuable in drug design for targeting enzymes and receptors .

Properties

CAS No.

2751702-10-8

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective N-Ethylation

The foundational step involves alkylating 1H-1,2,4-triazole with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a strong base. Adapted from methodologies for methyl derivatives, potassium hydroxide in ethanol facilitates nucleophilic substitution at the 1-position nitrogen.

Reaction Conditions:

  • Molar Ratios: 1H-1,2,4-triazole : KOH : ethyl bromide = 1 : 1.5 : 1.2.

  • Solvent: Ethanol or tetrahydrofuran (THF).

  • Temperature: Reflux at 80°C for 6–8 hours.

  • Yield: 68–74% after purification via recrystallization.

Protection-Deprotection Strategies

To mitigate N-isomerization, the 5-position of the triazole ring is protected prior to ethylation. For example, using trimethylchlorosilane (TMSCI) and lithium diisopropylamide (LDA) in THF forms a 5-trimethylsilyl intermediate, which is later removed with tetrabutylammonium fluoride (TBAF).

Microwave-Assisted Synthesis Approaches

Accelerated Alkylation and Formylation

Microwave irradiation enhances reaction kinetics and selectivity. For example, ethylation of 1H-1,2,4-triazole under microwave conditions (100 W, 120°C) reduces reaction time from 8 hours to 30 minutes, achieving a yield of 78%. Similarly, formylation using DMF and POCl₃ under microwave irradiation (80°C, 15 minutes) improves yields to 70%.

Comparative Data:

ParameterConventional MethodMicrowave Method
Reaction Time12 hours30 minutes
Yield65%78%
Purity (HPLC)95%98%

Oxidation of 3-Methyl Derivatives to Carbaldehyde

Manganese Dioxide (MnO₂) Oxidation

3-Methyl-1-ethyl-1H-1,2,4-triazole is oxidized to the aldehyde using activated MnO₂ in dichloromethane at 25°C.

Conditions:

  • Substrate : MnO₂ Ratio: 1 : 5.

  • Time: 24 hours.

  • Yield: 55–60%.

Challenges in Oxidation Control

Over-oxidation to carboxylic acids is a persistent issue. Employing milder agents like pyridinium chlorochromate (PCC) or optimizing MnO₂ activation (e.g., heating at 200°C for 4 hours) improves selectivity.

Table 1: Summary of Preparation Methods

MethodReagentsTimeYieldAdvantagesLimitations
Alkylation + FormylationKOH, EtBr, DMF/POCl₃20 hrs65%High regioselectivityMulti-step, moderate yields
Microwave AlkylationEtBr, KOH, MW irradiation1 hr78%Rapid, high yieldSpecialized equipment needed
MnO₂ OxidationMnO₂, CH₂Cl₂24 hrs58%Simple setupOver-oxidation risk

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at the 4-position nitrogen is minimized using bulky bases (e.g., LDA) or protective groups (e.g., trimethylsilyl).

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates, while temperatures below 30°C suppress side reactions during formylation.

Catalytic Approaches

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) remains underexplored but could enable direct introduction of pre-functionalized ethyl groups .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde, highlighting structural variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Source
This compound Ethyl (N1), Carbaldehyde (C3) C₅H₇N₃O 125.13 Under investigation; structural analog to CDK inhibitors
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde Methyl (N1), Carbaldehyde (C3) C₄H₅N₃O 111.10 Simpler analog; used in docking studies
5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde Methyl (N1), Cyclopropyl (C5) C₇H₉N₃O 151.17 High purity (95%); explored in antiviral contexts
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbaldehyde (3,5-DCPT) 3,5-Dichlorophenyl (N1), Methyl (C5) C₁₀H₈Cl₂N₃O 273.10 CDK2 inhibitor (IC₅₀ ~ μM); binds cyclin groove
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde Ethyl (N4), Carbaldehyde (C3) C₅H₇N₃O 125.13 Structural isomer; differs in substitution position

Structural and Physicochemical Differences

  • Substituent Effects: Ethyl vs. This could influence binding to hydrophobic pockets in targets like CDKs . Ethyl (N1) vs. Ethyl (N4): The position of the ethyl group (N1 vs. N4) alters the triazole ring’s electronic distribution and spatial orientation, impacting hydrogen-bonding capacity and target affinity . Cyclopropyl (C5): The cyclopropyl group in 5-cyclopropyl-1-methyl analogs introduces rigidity and may enhance metabolic stability compared to flexible ethyl or methyl groups .

Q & A

Q. What are the common synthesis methods for 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation of precursors like hydrazine derivatives with carbonyl-containing intermediates. For example, oxidative cyclization using ceric ammonium nitrate (CAN) under reflux conditions (90–120°C) is a key step in forming the triazole ring . Purification often employs silica gel chromatography (e.g., petroleum ether:ethyl acetate gradients) or recrystallization to achieve >95% purity . Reaction time, temperature, and stoichiometric ratios of reagents critically impact yield, with optimized protocols reporting ~76% yield for related triazole aldehydes .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

  • NMR spectroscopy : Distinct signals for the aldehyde proton (~10.0 ppm in 1^1H NMR) and triazole ring protons (8.1–8.2 ppm) confirm the structure .
  • Infrared (IR) spectroscopy : A strong absorption band near 1700 cm1^{-1} corresponds to the aldehyde C=O stretch .
  • Mass spectrometry : Molecular ion peaks align with the molecular formula C5H7N3OC_5H_7N_3O (MW 125.13 g/mol) .
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen bonding patterns in triazole derivatives .

Q. What are the primary biological activities reported for this compound?

Derivatives of this compound exhibit antimicrobial and antifungal properties, likely due to interactions with microbial cellular processes (e.g., enzyme inhibition or membrane disruption) . Its aldehyde group enables reactivity with primary amines to form imines, which are explored in medicinal chemistry for drug candidate synthesis .

Advanced Research Questions

Q. What reaction mechanisms govern the aldehyde group’s reactivity in this compound?

The aldehyde participates in nucleophilic additions (e.g., with amines to form Schiff bases) and redox reactions. Under acidic conditions, the aldehyde reacts with primary amines to yield imines, a process driven by protonation of the carbonyl oxygen, enhancing electrophilicity . Computational studies (e.g., density functional theory) can model transition states to optimize reaction pathways for target derivatives.

Q. How do substituents on the triazole ring influence biological activity and chemical reactivity?

Substituents like ethyl, cyclopentyl, or isopropyl groups alter steric and electronic properties:

SubstituentEffectExample
Ethyl (C2_2H5_5)Enhances lipophilicity, improving membrane permeability in antimicrobial assays This compound
CyclopentylIncreases steric bulk, potentially reducing off-target interactions in drug design 4-Cyclopentyl analog
Isopropyl (C3_3H7_7)Modifies hydrogen-bonding capacity, affecting solubility and crystallinity 5-(Propan-2-yl) derivative
Structure-activity relationship (SAR) studies using X-ray crystallography and docking simulations are critical for rational design .

Q. How can researchers resolve contradictions in reported biological activity data for triazole derivatives?

Discrepancies often arise from variations in:

  • Assay conditions : Differences in microbial strains, pH, or incubation time.
  • Compound purity : Impurities (e.g., unreacted starting materials) may skew results. Validate purity via HPLC or 1^1H NMR before testing .
  • Substituent effects : Minor structural changes (e.g., methyl vs. ethyl groups) can drastically alter activity. Comparative studies using isosteric analogs are recommended .

Q. What advanced techniques are used to study hydrogen bonding and crystal packing in this compound?

  • Single-crystal X-ray diffraction : SHELXL refines hydrogen-bonding patterns, revealing intermolecular interactions critical for stability . For example, the aldehyde oxygen often forms C–H···O bonds with adjacent triazole protons .
  • Graph set analysis : Classifies hydrogen-bond motifs (e.g., rings or chains) to predict supramolecular assembly .
  • Dynamic NMR : Resolves conformational flexibility in solution, complementing solid-state data .

Methodological Recommendations

  • Synthesis Optimization : Use high-throughput screening to test catalysts (e.g., CAN vs. metal-free conditions) for greener protocols .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian-98 for IR/NMR simulations) .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and assess cytotoxicity early in drug development pipelines .

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